

Understanding the adverse effects of high-dose CI-966 hydrochloride

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Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B010049

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Technical Support Center: CI-966 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of **CI-966 hydrochloride** in a research setting. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for **CI-966 hydrochloride**?

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking GAT-1, CI-966 prevents the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain, from the synaptic cleft.[2][3] This leads to an increase in the concentration and duration of GABA in the synapse, thereby enhancing GABAergic transmission.[3] This mechanism is responsible for its central nervous system depressant and anticonvulsant properties.[1][4]

Q2: Why was the clinical development of **CI-966 hydrochloride** discontinued?

The clinical development of CI-966 was halted due to the observation of severe adverse effects at higher doses during a Phase I human clinical trial.[1] While lower doses were well-tolerated, higher doses produced significant and severe neurological and psychiatric symptoms.[1]

Q3: What specific adverse effects were observed with high-dose **CI-966 hydrochloride** in humans?

During a Phase I clinical trial, the following dose-dependent adverse effects were reported:

- 1-10 mg: Generally well-tolerated.[\[1\]](#)
- 25 mg: Produced memory deficits.[\[1\]](#)
- 50 mg: Led to a range of severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and severe, prolonged (several-day) psychological disturbances.[\[1\]](#) The psychotic adverse effects were described as being similar to schizophrenia.[\[1\]](#)

Q4: Are there any similar compounds that have shown comparable adverse effects?

Yes, other compounds that enhance GABAergic transmission have been associated with psychiatric adverse reactions. For instance, vigabatrin, a GABA transaminase inhibitor, has been linked to acute psychotic episodes and hallucinations, although less commonly than with CI-966.[\[1\]](#) The potent GABA-A receptor agonist muscimol is also known to be a hallucinogen.[\[1\]](#) While the marketed GAT-1 inhibitor tiagabine has a lower potential for these effects, psychotic reactions have still been reported.[\[1\]](#)

Troubleshooting Guide for Preclinical Research

Issue: Unexpected behavioral changes or signs of neurotoxicity are observed in animal models at high doses of CI-966.

Possible Cause: The observed effects may be consistent with the known high-dose neurotoxicity of CI-966, which is an extension of its mechanism of action (excessive GABAergic inhibition).

Troubleshooting Steps:

- Dose De-escalation: Immediately consider reducing the administered dose. The adverse effects of CI-966 are dose-dependent.[\[1\]](#)

- **Monitor for Specific Signs:** Carefully observe animals for behaviors analogous to those seen in humans, such as:
 - Impaired performance in memory tasks (e.g., Morris water maze, Y-maze).
 - Involuntary muscle jerks (myoclonus).
 - Tremors.
 - Periods of unresponsiveness or catatonia.
 - Stereotyped or abnormal behaviors that could indicate psychological distress.
- **Pharmacokinetic Analysis:** If not already done, perform pharmacokinetic studies to determine the plasma and brain concentrations of CI-966 at the doses being tested. Oral absorption and elimination half-life can vary between species (e.g., t_{max} of 0.7 hr in dogs at 1.39 mg/kg vs. 4.0 hr in rats at 5 mg/kg).[4]
- **Review Experimental Protocol:** Ensure that the experimental design includes appropriate control groups and endpoints to assess neurotoxicity. Refer to the suggested experimental protocol below.

Quantitative Data Summary

Table 1: Dose-Dependent Adverse Effects of **CI-966 Hydrochloride** in a Phase I Human Clinical Trial

Dose	Observed Adverse Effects	Reference
1-10 mg	Well-tolerated	[1]
25 mg	Memory deficits	[1]
50 mg	Severe memory deficits, myoclonus, tremors, unresponsiveness, severe and prolonged psychotic disturbances	[1]

Experimental Protocols

Protocol: Assessment of Neurobehavioral Effects of High-Dose **CI-966 Hydrochloride** in a Rodent Model

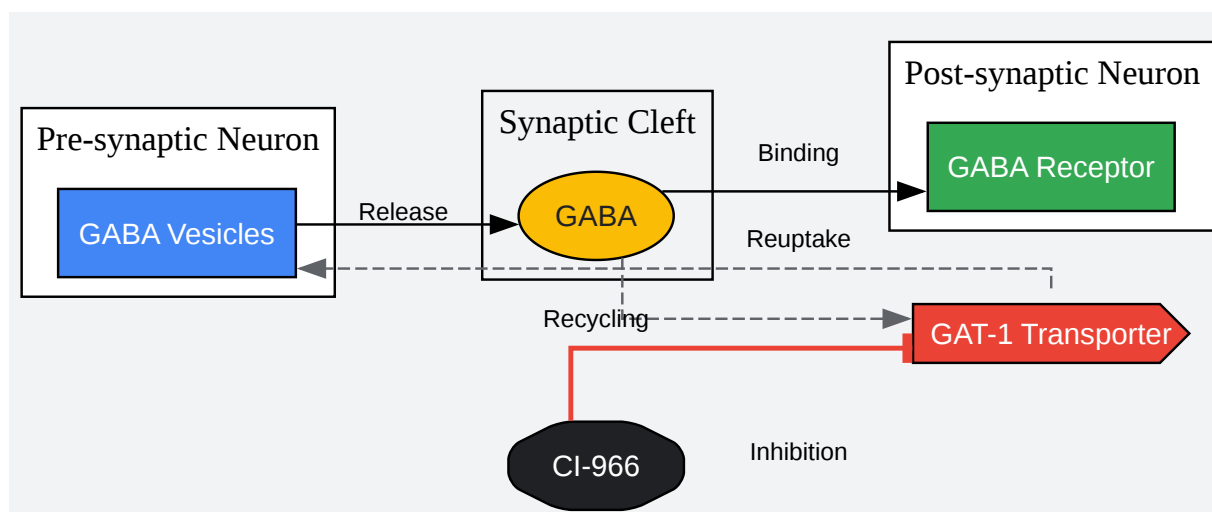
Objective: To evaluate the potential for high-dose **CI-966 hydrochloride** to induce neurobehavioral abnormalities in a rodent model.

Methodology:

- Animal Model: Male Wistar rats (n=8-10 per group).
- Dosing: Administer **CI-966 hydrochloride** via oral gavage at three dose levels (e.g., 5 mg/kg, 25 mg/kg, 50 mg/kg) and a vehicle control. Doses should be selected based on pilot studies and previously published pharmacokinetic data.[\[4\]](#)
- Behavioral Assessments:
 - Open Field Test: To assess locomotor activity and anxiety-like behavior. Record total distance traveled, time spent in the center versus the periphery, and rearing frequency.
 - Rotarod Test: To evaluate motor coordination and balance.
 - Morris Water Maze: To assess spatial learning and memory.
 - Observational Battery: Use a standardized scoring system (e.g., Irwin screen) to systematically observe animals for signs of tremors, myoclonus, ataxia, and changes in posture or arousal.
- Timeline:
 - Day 0: Acclimate animals to the testing environment.
 - Day 1-5: Administer CI-966 or vehicle.
 - Day 1, 3, 5 (post-dosing): Conduct behavioral assessments. The onset of CI-966 effects is approximately 45 minutes, with peak effects at 6-8 hours and a duration of 24 hours, though this can be dose-dependent.[\[1\]](#)

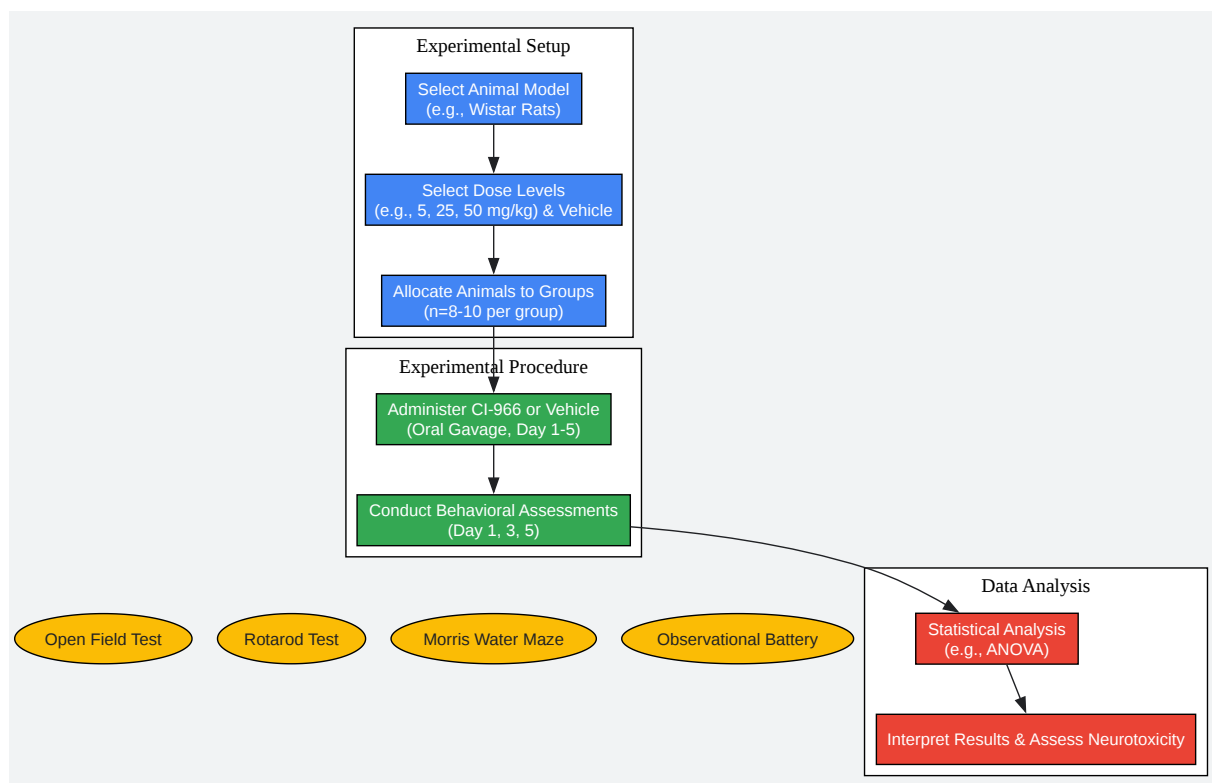
- Data Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the performance of the CI-966 treated groups to the vehicle control group.

Visualizations



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Caption: Mechanism of action of **CI-966 hydrochloride**.



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Caption: Workflow for assessing neurobehavioral effects.

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